molecular formula C7H8N2O2 B12830249 1,1'-(1H-imidazole-4,5-diyl)diethanone

1,1'-(1H-imidazole-4,5-diyl)diethanone

Cat. No.: B12830249
M. Wt: 152.15 g/mol
InChI Key: HSXXANYYMINISW-UHFFFAOYSA-N
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Description

1,1’-(1H-Imidazole-4,5-diyl)diethanone is a chemical compound with the molecular formula C7H8N2O2 It is characterized by the presence of an imidazole ring substituted with ethanone groups at the 4 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(1H-imidazole-4,5-diyl)diethanone typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This reaction is mild and can accommodate a variety of functional groups, including aryl halides and heterocycles.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1,1’-(1H-Imidazole-4,5-diyl)diethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethanone groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

1,1’-(1H-Imidazole-4,5-diyl)diethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-(1H-imidazole-4,5-diyl)diethanone involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The imidazole ring is known to coordinate with metal ions, which can be crucial in its role as a ligand in catalytic processes .

Comparison with Similar Compounds

  • 1,1’-(1H-Imidazole-1,3(2H)-diyl)diethanone
  • 1,1’-(4-Methyl-1H-pyrazole-3,5-diyl)diethanone
  • 1,1’-(1H-Pyrrole-3,4-diyl)diethanone

Uniqueness: 1,1’-(1H-Imidazole-4,5-diyl)diethanone is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical reactivity and biological activity. Compared to other similar compounds, it offers a different set of functional groups that can be exploited for various synthetic and application purposes .

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

1-(4-acetyl-1H-imidazol-5-yl)ethanone

InChI

InChI=1S/C7H8N2O2/c1-4(10)6-7(5(2)11)9-3-8-6/h3H,1-2H3,(H,8,9)

InChI Key

HSXXANYYMINISW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N=CN1)C(=O)C

Origin of Product

United States

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